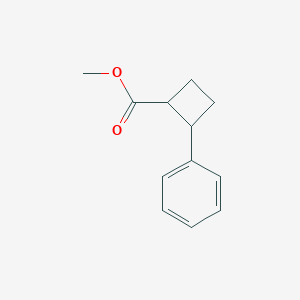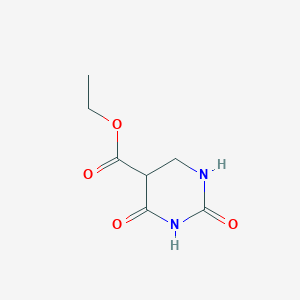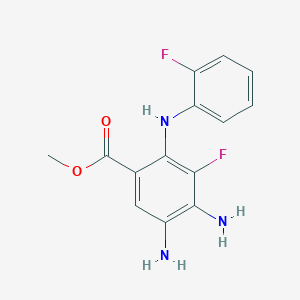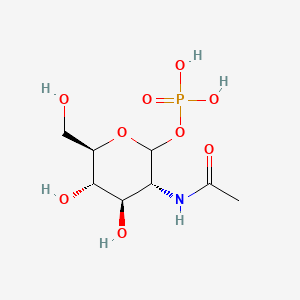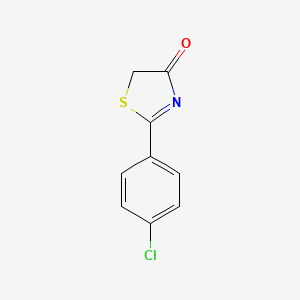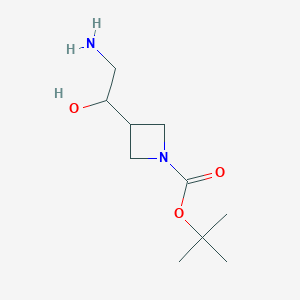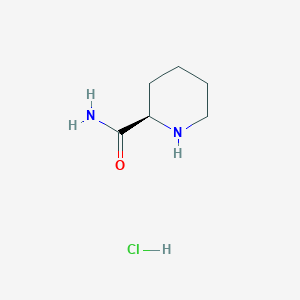
(R)-Piperidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Piperidine-2-carboxamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-Piperidine-2-carboxamide hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This product is then subjected to pH adjustment and reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide. Further reaction in a sodium hypochlorite solution yields ®-N-valeryl-3-amino piperidine, which is finally converted to ®-3-amino piperidine hydrochloride by reacting with hydrochloric acid and alcohol .
Industrial Production Methods
Industrial production methods for ®-Piperidine-2-carboxamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-Piperidine-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and oxidizing agents like sodium hypochlorite. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Applications De Recherche Scientifique
®-Piperidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Applied in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of ®-Piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-Piperidine-2-carboxamide hydrochloride include other piperidine derivatives and amides. Some examples are:
- ®-3-amino piperidine hydrochloride
- ®-PFI-2 hydrochloride
- Imiquimod hydrochloride
Uniqueness
What sets ®-Piperidine-2-carboxamide hydrochloride apart from similar compounds is its specific chiral configuration and the unique chemical properties that arise from it. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
(2R)-piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Clé InChI |
MSDJHYMGDCMMSV-NUBCRITNSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C(=O)N.Cl |
SMILES canonique |
C1CCNC(C1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
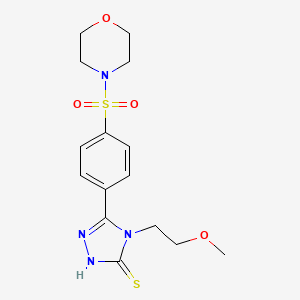
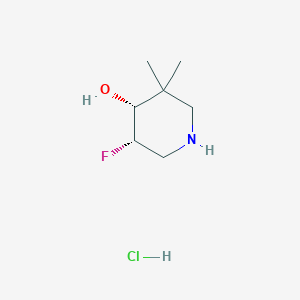
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
